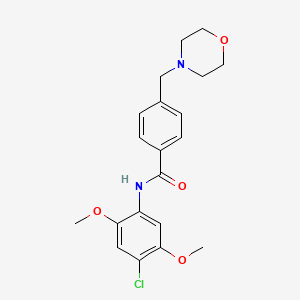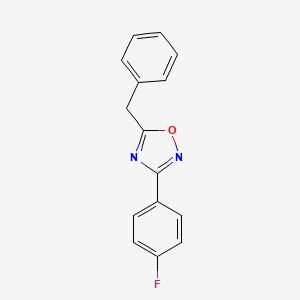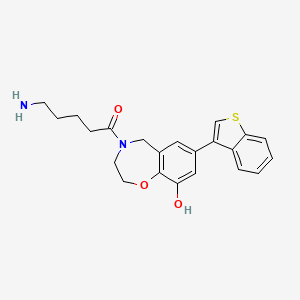
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as CDMB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDMB is a benzamide derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of CDMB is not fully understood. However, it has been suggested that CDMB may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes can lead to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
CDMB has been shown to have various biochemical and physiological effects. For example, CDMB can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CDMB can also inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, CDMB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMB has several advantages for lab experiments. For example, CDMB is relatively easy to synthesize and can be obtained in high purity. Additionally, CDMB has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using CDMB in lab experiments. For example, the mechanism of action of CDMB is not fully understood, which can make it difficult to interpret results. Additionally, CDMB may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of CDMB. One direction is to further elucidate the mechanism of action of CDMB. This can be done through the use of biochemical and cell-based assays. Another direction is to investigate the potential of CDMB as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, it may be useful to explore the potential of CDMB as a drug delivery system for other therapeutic agents. Finally, it may be useful to investigate the potential of CDMB as a tool for studying the role of COX-2 and PDE4 in various biological processes.
Métodos De Síntesis
CDMB can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-(chloromethyl)benzoic acid to form N-(4-chloro-2,5-dimethoxyphenyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with morpholine to form N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide, which is the final product.
Aplicaciones Científicas De Investigación
CDMB has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that CDMB has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Another study found that CDMB can inhibit the growth of cancer cells in vitro and in vivo. Additionally, CDMB has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-18-12-17(19(26-2)11-16(18)21)22-20(24)15-5-3-14(4-6-15)13-23-7-9-27-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQMFGKVMZOXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5346416.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)

![{5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-furyl}methanol](/img/structure/B5346441.png)
![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5346447.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-phenyl-2-piperazinone](/img/structure/B5346448.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346456.png)

![4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5346484.png)


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-3-thienylamino)nicotinamide](/img/structure/B5346498.png)
![3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5346502.png)